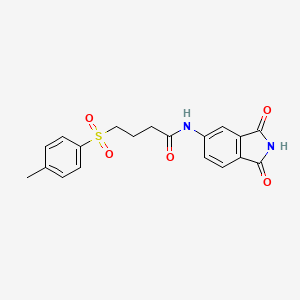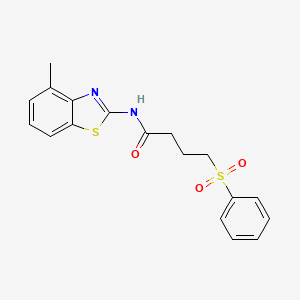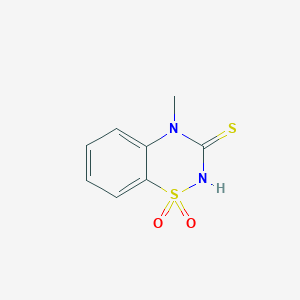
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamide, also known as N-methyl-D-aspartic acid (NMDA) receptor antagonist, is a synthetic compound used in scientific research. It is a glutamate receptor antagonist that blocks the NMDA receptor, a type of ionotropic glutamate receptor, which is involved in a variety of physiological processes including learning, memory, and synaptic plasticity. NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression.
Mechanism of Action
NMDA receptor antagonists act by blocking the NMDA receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in a variety of physiological processes, including learning, memory, and synaptic plasticity. By blocking the NMDA receptor, NMDA receptor antagonists prevent the influx of calcium ions into the cell, which in turn prevents the activation of the NMDA receptor.
Biochemical and Physiological Effects
NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. In addition, NMDA receptor antagonists have been studied for their potential use in the treatment of chronic pain, anxiety, and addiction. NMDA receptor antagonists have also been studied for their potential use in the treatment of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
NMDA receptor antagonists have several advantages for laboratory experiments. They are relatively easy to synthesize and have a wide range of applications. In addition, NMDA receptor antagonists have a high degree of specificity, meaning that they can be used to target specific receptors in the brain. However, NMDA receptor antagonists can also have some disadvantages in laboratory experiments, including the potential for side effects, such as sedation and dizziness.
Future Directions
The potential applications of NMDA receptor antagonists are still being explored. Future research could focus on the development of more specific and selective NMDA receptor antagonists, as well as the potential use of NMDA receptor antagonists in combination with other drugs to treat neurological and psychiatric disorders. In addition, future research could focus on the potential use of NMDA receptor antagonists in the treatment of chronic pain, anxiety, and addiction. Finally, future research could focus on the potential use of NMDA receptor antagonists in the treatment of stroke and traumatic brain injury.
Synthesis Methods
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamidespartic acid is synthesized through a multi-step process. The first step involves the preparation of the starting material, 4-methylbenzenesulfonyl chloride, which is then reacted with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-(4-methylbenzenesulfonyl)butanamidespartic acid (NMDA) in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is then quenched with dilute hydrochloric acid and the product is isolated by filtration.
Scientific Research Applications
NMDA receptor antagonists have been studied for their potential application in the treatment of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. In addition, NMDA receptor antagonists have been studied for their potential use in the treatment of chronic pain, anxiety, and addiction. NMDA receptor antagonists have also been studied for their potential use in the treatment of stroke and traumatic brain injury.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-12-4-7-14(8-5-12)27(25,26)10-2-3-17(22)20-13-6-9-15-16(11-13)19(24)21-18(15)23/h4-9,11H,2-3,10H2,1H3,(H,20,22)(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTYEIVUYCIXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-4-tosylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(2-cyanophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide](/img/structure/B6492595.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6492604.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B6492605.png)
![1-(3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}phenyl)ethan-1-one hydrochloride](/img/structure/B6492614.png)
![N-(5-chloro-2-methoxyphenyl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B6492615.png)

![(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6492641.png)
![2-{4-[3-(benzenesulfonyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetic acid](/img/structure/B6492658.png)

![4-(benzenesulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}butanamide](/img/structure/B6492666.png)
![N,N-dimethyl-4-[(1E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline](/img/structure/B6492681.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B6492683.png)
![2-(4-methanesulfonylphenyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B6492690.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B6492695.png)